molecular formula C18H14N4O2S B10986458 N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10986458
M. Wt: 350.4 g/mol
InChI Key: LNSHYBZWTYOSJG-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a synthetic organic compound that features an indole moiety, a pyridazine ring, and a thiophene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Construction of the Pyridazine Ring: The pyridazine ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.

    Thiophene Incorporation: The thiophene group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled by linking the indole, pyridazine, and thiophene units through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the indole or thiophene moieties.

    Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-4-yl)-2-[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]acetamide
  • N-(1H-indol-4-yl)-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamide

Uniqueness

The presence of the thiophene group in N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide may confer unique electronic properties and biological activities compared to its analogs with phenyl or furan groups.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H14N4O2S/c23-17(20-14-4-1-3-13-12(14)8-9-19-13)11-22-18(24)7-6-15(21-22)16-5-2-10-25-16/h1-10,19H,11H2,(H,20,23)

InChI Key

LNSHYBZWTYOSJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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